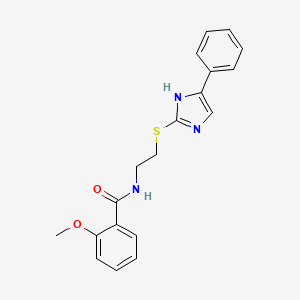
2-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methoxy group and a benzamide group .
Molecular Structure Analysis
Imidazole is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The specific molecular structure of “this compound” is not detailed in the retrieved sources.Scientific Research Applications
Imidazole Derivatives and Their Antitumor Activity
Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole, have been reviewed for their antitumor activities. These compounds are of interest both for the discovery of new antitumor drugs and for the synthesis of compounds with diverse biological properties. Some derivatives have progressed beyond preclinical testing stages, suggesting the potential of imidazole scaffolds in developing novel anticancer therapies (Iradyan et al., 2009).
Synthesis and Importance of Imidazole Derivatives
The synthesis, structural activity relationships, and medicinal importance of benzothiazole and imidazole derivatives have been comprehensively reviewed. These compounds exhibit a wide range of pharmacological activities, such as antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, and anticancer activities, demonstrating the versatility of the imidazole ring in drug development and its importance in medicinal chemistry (Bhat & Belagali, 2020).
Pharmaceutical Impurities and Drug Synthesis
Novel synthesis methods for omeprazole and pharmaceutical impurities of proton pump inhibitors have been explored, highlighting the role of imidazole derivatives in addressing pharmaceutical impurities and optimizing drug synthesis. These studies provide insights into the development of proton pump inhibitors and the significance of imidazole derivatives in enhancing the yield and simplifying synthesis processes (Saini et al., 2019).
Mechanism of Action
The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structures and the biological systems they interact with . The specific mechanism of action for “2-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide” is not detailed in the retrieved sources.
Future Directions
Properties
IUPAC Name |
2-methoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-15(17)18(23)20-11-12-25-19-21-13-16(22-19)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNPTLBEYOIMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-4-carboxamide](/img/structure/B2806561.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2806562.png)
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2806563.png)
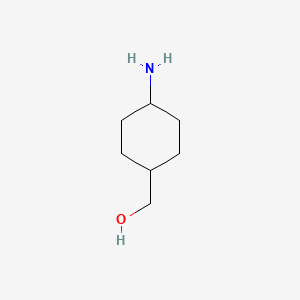
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2806568.png)
![3-Cyclopentyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2806570.png)
![2-Chloro-N-(7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)acetamide](/img/structure/B2806571.png)
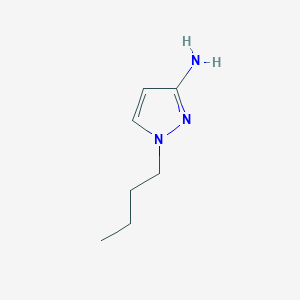
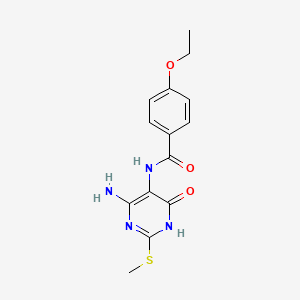
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2806575.png)

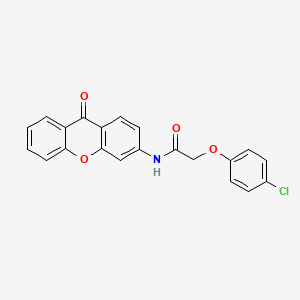
![N-(2,5-difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2806581.png)
![3-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2806583.png)
